molecular formula C13H18INO B5112524 1-[3-(4-iodophenoxy)propyl]pyrrolidine

1-[3-(4-iodophenoxy)propyl]pyrrolidine

Cat. No.: B5112524
M. Wt: 331.19 g/mol
InChI Key: PUTMAMYIBZIZPO-UHFFFAOYSA-N
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Description

1-[3-(4-Iodophenoxy)propyl]pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring linked via a three-carbon propyl chain to a 4-iodophenoxy moiety. This structure combines the electron-rich aromatic system of iodophenoxy with the conformational flexibility of pyrrolidine, making it a candidate for pharmacological applications, particularly in enzyme inhibition and receptor modulation.

Properties

IUPAC Name

1-[3-(4-iodophenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTMAMYIBZIZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-iodophenoxy)propyl]pyrrolidine typically involves the following steps:

    Preparation of 4-iodophenol: This can be achieved by iodination of phenol using iodine and an oxidizing agent such as sodium iodate.

    Formation of 4-iodophenoxypropyl bromide: The 4-iodophenol is reacted with 1,3-dibromopropane in the presence of a base like potassium carbonate to form 4-iodophenoxypropyl bromide.

    Nucleophilic substitution: The 4-iodophenoxypropyl bromide is then reacted with pyrrolidine in the presence of a base such as sodium hydride to yield 1-[3-(4-iodophenoxy)propyl]pyrrolidine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Iodophenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium azide or sodium thiolate can be used in the presence of a suitable solvent like dimethylformamide.

Major Products:

    Oxidation: Products may include 1-[3-(4-iodophenoxy)propyl]pyrrolidin-2-one or 1-[3-(4-iodophenoxy)propyl]pyrrolidine-2-ol.

    Reduction: Products may include 1-[3-(4-aminophenoxy)propyl]pyrrolidine or 1-[3-(4-hydroxyphenoxy)propyl]pyrrolidine.

    Substitution: Products may include 1-[3-(4-azidophenoxy)propyl]pyrrolidine or 1-[3-(4-thiophenoxy)propyl]pyrrolidine.

Scientific Research Applications

1-[3-(4-Iodophenoxy)propyl]pyrrolidine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-iodophenoxy)propyl]pyrrolidine involves its interaction with molecular targets such as receptors or enzymes. The iodine atom and the pyrrolidine ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Iodine’s larger atomic radius and higher molecular weight in 1-[3-(4-iodophenoxy)propyl]pyrrolidine may enhance van der Waals interactions in hydrophobic binding pockets compared to bromine or chlorine analogs .
  • Linker Flexibility : The propyl chain in the target compound provides moderate flexibility, whereas ethoxyethyl linkers (e.g., HBK15) increase conformational freedom but may reduce metabolic stability .

Heterocyclic Core Modifications

Compound Name Heterocycle Key Features Biological Activity References
1-(3-Chloropropyl)pyrrolidine hydrochloride (Compound 23) Pyrrolidine Chloropropyl side chain Top1 inhibitor with ++ activity; shorter chain may limit steric bulk.
HBK16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine) Piperazine Dual aromatic systems Enhanced Top1 inhibition (+++) due to piperazine’s basicity and hydrogen-bonding potential.

Key Observations :

  • Pyrrolidine vs. Piperazine : Pyrrolidine’s smaller ring size and lower basicity (pKa ~11.3) compared to piperazine (pKa ~9.8) may alter cellular uptake and off-target effects .
  • Side Chain Impact: The absence of an aminopropyl group in 1-[3-(4-iodophenoxy)propyl]pyrrolidine (cf. compounds 21–23 in ) correlates with reduced Top1 inhibitory activity, suggesting the importance of basic nitrogen positioning .

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